![molecular formula C13H11FN4S B2872316 6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852374-42-6](/img/structure/B2872316.png)
6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Triazolopyridazines are a class of compounds that contain a pyridazine ring fused with a triazole ring . These compounds are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .
Synthesis Analysis
The synthesis of triazolopyridazines often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
Triazolopyridazines are fused bicyclic heterocycles. The structure of these compounds can be confirmed by methods such as NMR, infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction .Chemical Reactions Analysis
Triazolopyridazines can participate in a variety of chemical reactions. For example, they can be synthesized efficiently from readily available amidines through intramolecular dehydrogenative N–N bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridazines can also vary widely. Some triazolopyridazines have been found to exhibit a good balance between energy and safety with excellent detonation performance and low mechanical sensitivity .Scientific Research Applications
Pyridazine Derivatives: Biological Properties
Pyridazine derivatives, including compounds similar to 6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine, have demonstrated significant biological properties. These include anti-tumor and anti-inflammatory activities. Studies have involved synthesis and characterization using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations further support their potential biological relevance (Sallam et al., 2021).
Triazolopyridazine Compounds: Therapeutic Potential
Triazolopyridazine compounds, which are structurally related to the compound , have been studied for their anxiolytic and anticonvulsant activities in animal models. These studies suggest potential applications in treating anxiety and seizures, highlighting the therapeutic potential of this class of compounds (Atack et al., 2006).
Pyridazine Analogs: Pharmaceutical Importance
Pyridazine analogs, akin to 6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine, have shown considerable pharmaceutical importance. Their synthesis and characterization have been a focus of research, contributing to our understanding of their potential medicinal applications (Sallam et al., 2021).
Triazolo[4,3-b]pyridazine Derivatives: Antitumor Activity
Research on triazolo[4,3-b]pyridazine derivatives has shown that they can exhibit significant antitumor activity. These studies highlight the role of these compounds in potentially treating various cancer types, underscoring their importance in oncological research (Bhat et al., 2009).
Triazolopyridazine Derivatives: Antiviral Activity
Some triazolopyridazine derivatives have demonstrated promising antiviral activity, particularly against hepatitis A virus. This suggests a potential role for these compounds in developing new antiviral therapies (Shamroukh & Ali, 2008).
Pyridazine Derivatives: Agrochemical Applications
Pyridazine derivatives have been used in agriculture as molluscicides, insecticides, herbicides, and plant growth regulators. Their synthesis and structure elucidation have been important in developing new agrochemicals, showcasing their versatility beyond medical applications (Sallam et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethylsulfanyl-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-2-19-12-7-6-11-15-16-13(18(11)17-12)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMLCTIDMRLAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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